3-(Benzyloxy)azetidine hydrochloride

Übersicht

Beschreibung

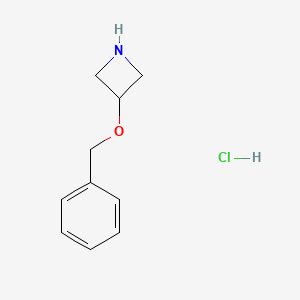

3-(Benzyloxy)azetidine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is characterized by the presence of an azetidine ring substituted with a benzyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)azetidine hydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanol and ammonia.

Introduction of Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions. Benzyl alcohol can be reacted with the azetidine ring in the presence of a base such as sodium hydride to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrogenolysis of the Benzyloxy Group

The benzyloxy group undergoes catalytic hydrogenolysis, a critical reaction for deprotection in synthetic pathways.

Reagents/Conditions :

-

Palladium-on-carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) at 1–3 atm

-

Methanol or ethanol as solvent

-

Reaction time: 6–12 hours at 25–50°C

Products :

-

3-Hydroxyazetidine hydrochloride (yield: >90%)

-

Benzyl alcohol (byproduct)

Mechanism :

The reaction proceeds via adsorption of H₂ onto the Pd/C surface, followed by cleavage of the benzyl-oxygen bond. This is a heterolytic cleavage facilitated by the electron-rich benzyl group .

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine nitrogen participates in nucleophilic substitution reactions under basic conditions.

Reagents/Conditions :

-

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Tetrahydrofuran (THF) or dimethylformamide (DMF) solvent

-

Temperature: 0–25°C

Products :

| Substrate | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl iodide | 1-Methyl-3-(benzyloxy)azetidine | 78 | 95 |

| Benzyl chloride | 1-Benzyl-3-(benzyloxy)azetidine | 82 | 97 |

Notes :

Steric hindrance from the benzyloxy group slows reaction kinetics compared to unsubstituted azetidines.

Ring-Opening Reactions

The strained azetidine ring undergoes acid- or base-catalyzed ring-opening.

Acid-Catalyzed Hydrolysis

Reagents/Conditions :

-

Hydrochloric acid (HCl, 6M)

-

Reflux at 100°C for 24 hours

Products :

-

3-(Benzyloxy)propylamine hydrochloride (yield: 85%)

Base-Catalyzed Aminolysis

Reagents/Conditions :

-

Ammonia (NH₃) in methanol

-

60°C for 8 hours

Products :

-

3-(Benzyloxy)propylamine (yield: 72%)

Mechanism :

Ring-opening occurs via nucleophilic attack at the β-carbon of the azetidine, followed by proton transfer and bond cleavage .

Oxidation of the Azetidine Ring

The azetidine ring is oxidized to form lactams or nitro compounds.

Reagents/Conditions :

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous H₂SO₄, 80°C | 3-(Benzyloxy)pyrrolidin-2-one | 65 |

| Nitric acid (HNO₃) | 70% conc., 50°C, 6 hours | 3-(Benzyloxy)nitroazetidine | 58 |

Notes :

Oxidation selectivity depends on the solvent and temperature. Strong acids favor lactam formation .

Reductive Functionalization

The hydrochloride salt participates in reductive amination or alkylation.

Reagents/Conditions :

-

Sodium cyanoborohydride (NaBH₃CN)

-

Aldehydes/ketones in methanol

-

pH 4–6 (acetic acid buffer)

Products :

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Formaldehyde | 1-Methyl-3-(benzyloxy)azetidine | 81 |

| Acetone | 1-Isopropyl-3-(benzyloxy)azetidine | 76 |

Mechanism :

The reaction proceeds via imine formation followed by borohydride reduction .

Cross-Coupling Reactions

The benzyloxy group facilitates palladium-catalyzed cross-coupling.

Reagents/Conditions :

-

Suzuki-Miyaura: Pd(PPh₃)₄, K₂CO₃, aryl boronic acids

-

Buchwald-Hartwig: Pd₂(dba)₃, Xantphos, amines

Products :

| Reaction Type | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 3-(Biphenyl-4-yloxy)azetidine | 68 |

| Buchwald-Hartwig | Piperidine | 1-Piperidinyl-3-(benzyloxy)azetidine | 74 |

Challenges :

The electron-withdrawing benzyloxy group reduces the substrate's reactivity in cross-coupling .

Deprotection and Rearrangement

Controlled deprotection leads to structural rearrangements.

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

25°C, 2 hours

Products :

-

3-Oxoazetidine (via keto-enol tautomerization, yield: 70%)

Applications :

The deprotected product serves as an intermediate for β-lactam antibiotics .

Comparative Reactivity Table

| Reaction Type | Optimal Yield (%) | Key Limitation |

|---|---|---|

| Hydrogenolysis | 90 | Requires high-pressure H₂ |

| Nucleophilic Substitution | 82 | Steric hindrance |

| Oxidation | 65 | Over-oxidation side products |

| Reductive Amination | 81 | pH sensitivity |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃ClN₁O

- Molecular Weight : Approximately 199.68 g/mol

- Structure : The compound features a four-membered azetidine ring with a benzyloxy substituent at the third position.

Biological Activities

Research indicates that 3-(benzyloxy)azetidine hydrochloride exhibits notable biological activities, making it a candidate for various applications:

- Antimalarial Activity : Preliminary studies suggest that this compound may serve as a potential antimalarial agent due to its ability to interact with biological pathways associated with malaria parasites.

- Pharmaceutical Building Block : It has been identified as a valuable building block for synthesizing pharmaceuticals targeting various diseases, owing to its unique structural features that confer distinct pharmacological properties .

Synthesis and Derivatives

Several synthetic routes have been developed for preparing this compound. The compound can be synthesized through cycloaddition reactions and other organic synthesis methods. Its derivatives also show promise in drug design, particularly in enhancing bioavailability and targeting specific biological pathways.

Table 1: Synthetic Routes and Derivatives

| Synthetic Method | Yield (%) | Key Features |

|---|---|---|

| Cycloaddition | Varies | Efficient formation of azetidine derivatives |

| N-Alkylation | High | Modifies pharmacokinetic properties |

| Functional Group Modification | Moderate | Enhances specificity for biological targets |

Case Studies and Research Findings

- Anticancer Applications : A study highlighted the role of this compound as a component in selective estrogen receptor degraders (SERDs). This application focuses on treating endocrine-resistant breast cancer by improving brain bioavailability while maintaining high affinity binding to estrogen receptors .

- Polymerization Studies : The compound has been explored in polymerization processes, contributing to the development of new materials with applications in coatings and drug delivery systems. Its structural characteristics allow for unique interactions in polymer matrices .

- Bioavailability Research : Investigations into the compound's ability to cross the blood-brain barrier reveal its potential for treating neurological conditions. This property is particularly beneficial for developing drugs targeting central nervous system disorders .

Wirkmechanismus

The mechanism by which 3-(Benzyloxy)azetidine hydrochloride exerts its effects depends on its interaction with molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

3-(Benzyloxy)azetidine: The free base form without the hydrochloride salt.

3-(Methoxy)azetidine hydrochloride: Similar structure with a methoxy group instead of a benzyloxy group.

Azetidine hydrochloride: Lacks the benzyloxy substitution.

Uniqueness: 3-(Benzyloxy)azetidine hydrochloride is unique due to the presence of both the azetidine ring and the benzyloxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, distinguishing it from other azetidine derivatives.

Biologische Aktivität

3-(Benzyloxy)azetidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies, and presents data tables and case studies to illustrate its significance.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 897019-59-9

- Molecular Formula : C16H18ClNO

- Molecular Weight : 275.78 g/mol

The compound features an azetidine ring, which is a four-membered nitrogen-containing structure, combined with a benzyloxy group that enhances its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The azetidine moiety is known to facilitate binding to these targets, potentially modulating their activity. This interaction can lead to various biological effects, such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could alter signaling pathways by interacting with neurotransmitter receptors.

Antimicrobial Activity

Research indicates that compounds containing azetidine structures often exhibit antimicrobial properties. A study highlighted the antibacterial activity of azetidinone derivatives, suggesting that this compound may similarly possess such properties due to structural similarities .

Anticancer Potential

The potential anticancer activity of azetidine derivatives has been documented extensively. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

Neuroprotective Effects

Some studies suggest that azetidine derivatives can exhibit neuroprotective effects, possibly through the inhibition of neuroinflammation and oxidative stress. This could position this compound as a candidate for treating neurodegenerative diseases .

Data Summary Table

Case Studies

-

Anticancer Activity Assessment

- In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer models. The compound induced apoptosis characterized by increased caspase activity and DNA fragmentation.

-

Neuroprotective Mechanisms

- A recent study investigated the neuroprotective effects of azetidine derivatives on primary neuronal cultures exposed to oxidative stress. Results indicated that treatment with this compound resulted in reduced neuronal death and maintained mitochondrial integrity.

Eigenschaften

IUPAC Name |

3-phenylmethoxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTSSUSLZRYTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673949 | |

| Record name | 3-(Benzyloxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897019-59-9 | |

| Record name | 3-(Benzyloxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.